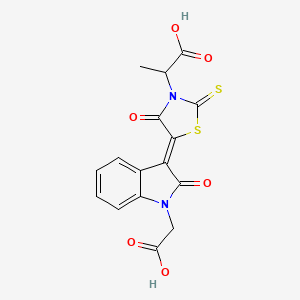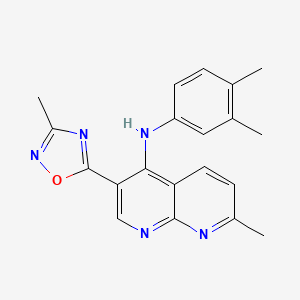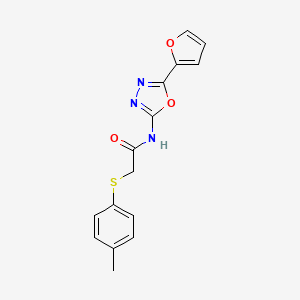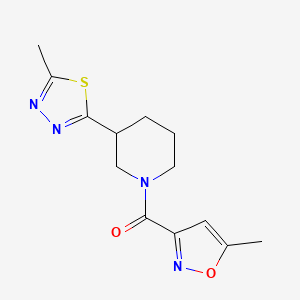![molecular formula C19H21N3O2S2 B2380210 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252840-07-5](/img/structure/B2380210.png)
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves acid-catalyzed condensation reactions . For instance, the synthesis of related pyrimidine derivatives has been achieved through Lewis acid-catalyzed three-component coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl core, which is substituted with ethyl and sulfanyl groups . The compound also features an N-(2-ethyl-6-methylphenyl)acetamide moiety .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, in the presence of certain catalysts, it can participate in coupling reactions . Moreover, it can react with other reagents to form new compounds .Physical And Chemical Properties Analysis
The compound is predicted to have a density of 1.29±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the current literature.Scientific Research Applications
Crystal Structures and Conformation
Research has explored the crystal structures of compounds similar to 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide. Studies like those by Subasri et al. (2016) and Subasri et al. (2017) have detailed the folded conformation of these compounds and their intramolecular hydrogen bonding, which stabilizes their structure.
Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for their potential antitumor activity. Hafez and El-Gazzar (2017) conducted a study demonstrating that these compounds exhibited significant anticancer activity, comparable to known anticancer drugs, across several human cancer cell lines.
Glutaminase Inhibition
In the field of enzyme inhibition, Shukla et al. (2012) have researched analogs of thieno[3,2-d]pyrimidine as inhibitors of glutaminase, a key enzyme involved in cancer metabolism. These studies help in understanding the therapeutic potential of these compounds in cancer treatment.
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives, including those structurally similar to the compound , have shown promising antimicrobial properties. For example, Hossan et al. (2012) synthesized various derivatives demonstrating significant antibacterial and antifungal activities.
Molecular Docking and Drug Likeness
The molecule's potential in drug development has been further explored through molecular docking studies. Mary et al. (2020) conducted an analysis of a similar molecule, highlighting its antiviral potency against SARS-CoV-2 and evaluating its drug likeness properties.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-13-8-6-7-12(3)16(13)21-15(23)11-26-19-20-14-9-10-25-17(14)18(24)22(19)5-2/h6-10H,4-5,11H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFNIYVELKFBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)

![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)





